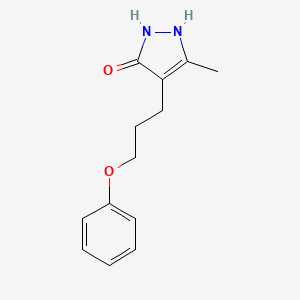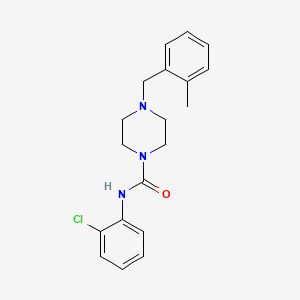![molecular formula C18H16ClN3O3 B5314401 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5314401.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide, commonly known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential use in treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
OXA-23 inhibitor works by binding to the active site of the OXA-23 enzyme, which is located in the bacterial cell wall. This prevents the enzyme from breaking down carbapenems, which allows these antibiotics to remain active and kill the bacteria. The binding of OXA-23 inhibitor to the OXA-23 enzyme is irreversible, which means that the inhibitor remains bound to the enzyme even after the antibiotic has been metabolized.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OXA-23 inhibitor are primarily related to its ability to restore the effectiveness of carbapenems against antibiotic-resistant bacteria. This can lead to improved clinical outcomes for patients with these infections, as well as a reduction in the use of alternative antibiotics that may be less effective or have more side effects.
Advantages and Limitations for Lab Experiments
One advantage of using OXA-23 inhibitor in lab experiments is that it can be used to study the mechanisms of antibiotic resistance in bacteria. This can help researchers to develop new strategies for overcoming antibiotic resistance and improving the effectiveness of existing antibiotics. However, one limitation of using OXA-23 inhibitor is that it may not be effective against all types of antibiotic-resistant bacteria, particularly those that produce other types of carbapenemases.
Future Directions
There are several future directions for research on OXA-23 inhibitor, including:
1. Developing new derivatives of OXA-23 inhibitor that are more effective against a wider range of antibiotic-resistant bacteria.
2. Studying the long-term safety and efficacy of OXA-23 inhibitor in clinical trials.
3. Investigating the use of OXA-23 inhibitor in combination with other antibiotics to improve their effectiveness against antibiotic-resistant bacteria.
4. Developing new methods for delivering OXA-23 inhibitor to bacterial cells, such as through nanoparticles or other targeted drug delivery systems.
5. Studying the potential use of OXA-23 inhibitor in veterinary medicine to treat infections in animals.
Conclusion:
OXA-23 inhibitor is a promising compound that has the potential to improve the treatment of infections caused by antibiotic-resistant bacteria. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research directions for OXA-23 inhibitor include developing new derivatives, studying its long-term safety and efficacy, investigating its use in combination with other antibiotics, developing new delivery methods, and exploring its use in veterinary medicine.
Synthesis Methods
The synthesis of OXA-23 inhibitor involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride. This intermediate is then reacted with N-methyl-N-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanamine in the presence of triethylamine to produce OXA-23 inhibitor. The overall yield of the synthesis is around 50%, and the purity of the compound can be increased through recrystallization.
Scientific Research Applications
OXA-23 inhibitor has been extensively studied for its potential use in treating infections caused by antibiotic-resistant bacteria, particularly those that produce the OXA-23 enzyme. This enzyme is responsible for breaking down carbapenems, which are a class of antibiotics that are often used as a last resort for treating bacterial infections. OXA-23 inhibitor works by binding to the OXA-23 enzyme and preventing it from breaking down carbapenems, thereby restoring the effectiveness of these antibiotics.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-22(17(23)12-24-15-5-3-2-4-6-15)11-16-20-18(21-25-16)13-7-9-14(19)10-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVZPHUVUIYFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)

![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)

![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5314394.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)